molecular formula C5H6Cl2O2 B1346644 GLUTARYL CHLORIDE CAS No. 2873-74-7

GLUTARYL CHLORIDE

Cat. No. B1346644
Key on ui cas rn: 2873-74-7
M. Wt: 169 g/mol
InChI Key: YVOFTMXWTWHRBH-UHFFFAOYSA-N
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Patent
US05859062

Procedure details

N,N'-bis(3,5-diacetylphenyl)(isophthalic acid diamide), mp 283°-4° C. Also analogously, N,N'-bis(3-acetylphenyl)pentanediamide, mp 174°-5° C. was prepared from 3-aminoacetophenone and glutaryl dichloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-bis(3,5-diacetylphenyl)(isophthalic acid diamide)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[CH:5]=1)=[O:3].[C:11](Cl)(=[O:18])[CH2:12][CH2:13][CH2:14][C:15](Cl)=[O:16]>>[C:2]([C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:18])[CH2:12][CH2:13][CH2:14][C:15]([NH:10][C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([C:2](=[O:3])[CH3:1])[CH:5]=2)=[O:16])[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC(=O)Cl)(=O)Cl
Step Two
Name
N,N'-bis(3,5-diacetylphenyl)(isophthalic acid diamide)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)NC(CCCC(=O)NC1=CC(=CC=C1)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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